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Introduction

AZD0233 is an orally administered, selective allosteric modulator of the C-X3-C motif
chemokine receptor 1 (CX3CR1). This receptor is expressed on various leukocytes, including
monocytes, T-cells, and NK cells. Its ligand, CX3CL1 (fractalkine), facilitates the adhesion and
migration of these immune cells into inflamed tissues. In the context of cardiovascular disease,
particularly dilated cardiomyopathy (DCM), increased expression of CX3CR1 has been
observed in myocardial biopsies.[1] AZD0233 is being investigated for its potential to modulate
the immune response in the heart, thereby improving cardiac function and mitigating disease
progression.

These application notes provide a summary of the available preclinical data on AZD0233,
focusing on its use in a mouse model of dilated cardiomyopathy. Detailed protocols for the
experimental setup and relevant signaling pathways are also provided to guide researchers in
the design of their own studies.

Data Presentation

The following tables summarize the key in vitro and in vivo pharmacokinetic and
pharmacodynamic properties of AZD0233 based on available preclinical data.

Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of AZD0233
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Parameter Species Value Reference
ICso0 for CX3CR1 - 37 nM [2]

ICso for CX3CR1

binding to CX3CL1 - 1400 nmol/L [2]

(leukocytes)

ICso0 unbound for
CX3CR1 binding to - 173 nmol/L [2]
CX3CL1 (leukocytes)

Solubility - >944 uM [2]
In Vivo Clearance Mouse 17 mL/min/kg [2]
Rat 8.3 mL/min/kg [2]
Dog 2.8 mL/min/kg [2]
Bioavailability Mouse 62% [2]
Rat 66% [2]
Dog 100% [2]
Volume of Distribution ~ Mouse 1.6 L/kg [2]
Rat 1.0 L/kg [2]
Dog 0.4 L/kg [2]

Table 2: Pharmacodynamic Effects of AZD0233 in a Mouse Model of Dilated Cardiomyopathy
(MLP-KO)
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Treatment
Parameter Result P-value Reference
Group
CD11b* Ly6Chi
Inflammatory
Monocytes in Vehicle 1.31 +0.19% - [1]
Myocardium (4
weeks)
AZD0233 (100
0.90 £ 0.10% <0.05 [1]
mg/kg)
Left Ventricular
Ejection Fraction =~ AzZD0233 (100 71+15
(LVEF) mg/kg) vs. percentage units  <0.001 [1]
Improvement (4 Vehicle higher
weeks)
CX3CR1*
Leukocytes in AZD0233 (100
. 48.6 + 21.3%
Myocardium (8 mg/kg) vs. ) <0.05 [1]
. , reduction
weeks, relative Vehicle
reduction)
Myocardial
Fibrosis
(Picrosirius Red Vehicle 6.1+2.6% - [1]
staining, 8
weeks)
AZD0233 (100
3.6+1.7% <0.01 [1]

mg/kg)

Experimental Protocols

The following are detailed methodologies for key experiments involving AZD0233 in a

preclinical model of dilated cardiomyopathy.
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Preclinical Model: Muscle LIM Protein Knock-Out (MLP-
KO) Mouse

The Muscle LIM Protein (MLP) is crucial for maintaining the structural integrity of
cardiomyocytes.[3] Mice with a targeted deletion of the MLP gene (MLP-KO) spontaneously
develop a phenotype that closely resembles human dilated cardiomyopathy, including cardiac
dilation, systolic dysfunction, and heart failure.[3] This makes the MLP-KO mouse a suitable
model for evaluating potential therapeutics for DCM.

Protocol for Study Inclusion:

Animal Strain: MLP-KO mice and wild-type littermates on a suitable genetic background
(e.g., C57BL/6).

o Genotyping: Confirm the genotype of all animals by PCR analysis of tail-snip DNA.

e Age: Initiate studies in mice at an age where the DCM phenotype is established but not yet
end-stage, allowing for the observation of therapeutic effects. Based on literature, MLP-KO
mice show initial signs of DCM at 4 weeks of age.[4]

o Baseline Assessment: Prior to treatment initiation, perform baseline echocardiography to
confirm the presence of cardiac dysfunction in MLP-KO mice (e.g., reduced ejection fraction)
compared to wild-type controls.

AZD0233 Dosage and Administration

a. Formulation:

» Note: The exact vehicle used in the described preclinical studies has not been publicly
disclosed. A common vehicle for oral gavage of small molecules in mice is a suspension in
0.5% (w/v) methylcellulose or a solution in a suitable solvent like a mixture of polyethylene
glycol (PEG) and water. It is recommended to perform formulation development and stability
studies to determine the optimal vehicle for AZD0233. A study by AstraZeneca on oral
vehicles in rodents suggests that 10% (v/v) dimethyl sulphoxide, 20% (v/v) propylene glycol,
and others showed no significant toxicological findings.[5]

b. Dosing:
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Dose: 100 mg/kg body weight.[1]
Route of Administration: Oral gavage.
Frequency: Once dalily.

Duration: 4 to 8 weeks.[1]

. Administration Protocol:

Accurately weigh each mouse before dosing to calculate the precise volume of the AZD0233
formulation to be administered.

Administer the formulation using a proper-sized oral gavage needle to minimize stress and
risk of injury to the animal.

The control group should receive the vehicle alone following the same procedure.

Assessment of Cardiac Function (Echocardiography)

Protocol:

Anesthesia: Lightly anesthetize the mice (e.g., with isoflurane) to immobilize them for the
procedure while minimizing cardiac depression.

Imaging: Use a high-frequency ultrasound system equipped with a linear-array transducer
suitable for small animals.

Measurements: Acquire two-dimensional M-mode images of the left ventricle at the level of
the papillary muscles from the parasternal short-axis view.

Analysis: Measure the left ventricular internal diameter at end-diastole (LVID;d) and end-
systole (LVID;s). Calculate the left ventricular ejection fraction (LVEF) and fractional
shortening (FS) using standard formulas.

Timing: Perform echocardiography at baseline (before treatment) and at specified time points
during the study (e.g., after 4 and 8 weeks of treatment).
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Histological Analysis of Myocardial Tissue

Protocol:

Tissue Collection: At the end of the treatment period, euthanize the mice and excise the
hearts.

o Fixation and Processing: Perfuse the hearts with saline followed by a fixative (e.g., 10%
neutral buffered formalin). Embed the fixed tissues in paraffin.

e Sectioning: Cut 5 um thick sections of the heart tissue.
e Staining:

o Picrosirius Red Staining for Fibrosis: Stain sections with Picrosirius Red to visualize
collagen deposition. Quantify the fibrotic area as a percentage of the total myocardial area
using image analysis software.

o Immunohistochemistry for CX3CR1* Leukocytes: Use a specific primary antibody against
CX3CRL1 to identify infiltrating leukocytes. A suitable secondary antibody conjugated to a
reporter enzyme (e.g., horseradish peroxidase) and a chromogenic substrate are used for
visualization. Quantify the number of positive cells per unit area.

Flow Cytometry Analysis of Myocardial Immune Cells

Protocol:

» Tissue Dissociation: Excise the hearts and perfuse with saline. Mince the ventricular tissue
and digest with a cocktail of enzymes (e.g., collagenase and DNase |) to obtain a single-cell
suspension.

o Cell Staining: Incubate the single-cell suspension with fluorescently labeled antibodies
against cell surface markers to identify specific immune cell populations (e.g., CD45 for total
leukocytes, CD11b and Ly6C for inflammatory monocytes).

o Data Acquisition: Analyze the stained cells using a flow cytometer.
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o Data Analysis: Gate on the specific cell populations of interest and quantify their percentage
within the total leukocyte population.

Visualizations
CX3CL1/CX3CR1 Signaling Pathway in Dilated
Cardiomyopathy

The CX3CL1/CX3CR1 signaling axis plays a significant role in the inflammatory processes that
contribute to the pathology of dilated cardiomyopathy.[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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